molecular formula C20H16N2O2 B2585324 2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione CAS No. 124475-76-9

2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2585324
CAS No.: 124475-76-9
M. Wt: 316.36
InChI Key: SWNZXVBVWGHHMQ-UHFFFAOYSA-N
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Description

“2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione” is a synthetic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35324 . It is also known as DIMPI.

Scientific Research Applications

Synthesis and Derivative Development

  • New Synthesis Methods : A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, was developed. This method involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions to produce various derivatives, including amino and triazole variants (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Industrial Applications

Structural and Spectroscopic Studies

  • Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of certain isoindole-1,3(2H)-dione compounds, like 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, have been conducted to understand their molecular arrangement and interactions (Cheng, Gao, Huang, & Meng, 2022).

Antimicrobial Screening

  • Potential Chemotherapeutic Agents : Novel azaimidoxy compounds, including derivatives of isoindole-1,3(2H)-dione, were synthesized and tested for antimicrobial activities. These compounds, synthesized through diazotization reactions and coupling with other chemicals, showed potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Anticancer Activity

  • Structure-Activity Relationships in Cancer Treatment : Isoindole-1,3(2H)-dione derivatives with various substituents were evaluated for their anticancer activities. Compounds with specific groups like silyl ethers and bromine showed higher anticancer activity than traditional chemotherapy drugs in some cancer cell lines. These findings suggest the importance of substituent effects in determining the anticancer potential of these molecules (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).

Properties

IUPAC Name

2-[2,2-dimethyl-3-(2-phenylethynyl)aziridin-1-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-20(2)17(13-12-14-8-4-3-5-9-14)22(20)21-18(23)15-10-6-7-11-16(15)19(21)24/h3-11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNZXVBVWGHHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N1N2C(=O)C3=CC=CC=C3C2=O)C#CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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